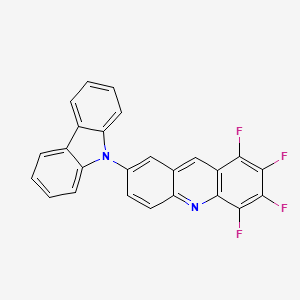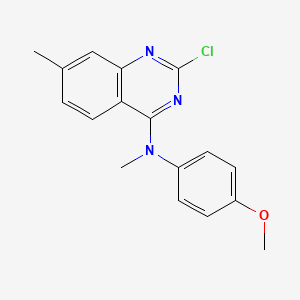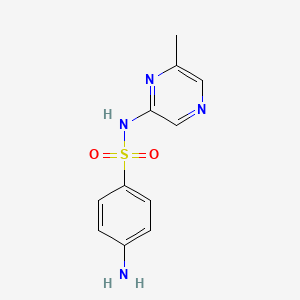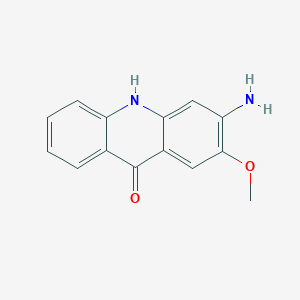
4-Thiothymidine 3',5'-dibenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Thiothymidine 3’,5’-dibenzoate is a synthetic derivative of thymidine, a nucleoside component of DNA. This compound is characterized by the substitution of a sulfur atom in place of an oxygen atom in the thymidine molecule, along with the esterification of the 3’ and 5’ hydroxyl groups with benzoic acid. This modification imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiothymidine 3’,5’-dibenzoate typically involves multiple steps:
Thio-substitution: The initial step involves the substitution of the oxygen atom in thymidine with a sulfur atom. This can be achieved using reagents such as Lawesson’s reagent or phosphorus pentasulfide under controlled conditions.
Esterification: The 3’ and 5’ hydroxyl groups of the resulting 4-thiothymidine are then esterified with benzoic acid. This step often employs reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification reaction.
Industrial Production Methods: While specific industrial production methods for 4-Thiothymidine 3’,5’-dibenzoate are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.
Types of Reactions:
Oxidation: 4-Thiothymidine 3’,5’-dibenzoate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to yield the corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as amines or thiols replace the benzoate groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, sulfide derivatives.
Substitution: Various substituted thiothymidine derivatives.
科学研究应用
4-Thiothymidine 3’,5’-dibenzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: The compound is employed in studies of DNA synthesis and repair mechanisms, given its structural similarity to thymidine.
Medicine: Research into its potential as an antiviral or anticancer agent is ongoing, leveraging its ability to incorporate into DNA and disrupt normal cellular processes.
Industry: It may be used in the development of novel materials or as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism by which 4-Thiothymidine 3’,5’-dibenzoate exerts its effects is primarily through its incorporation into DNA. The sulfur atom substitution can lead to altered DNA properties, affecting processes such as replication and repair. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The ester groups may also influence the compound’s solubility and cellular uptake, enhancing its biological activity.
相似化合物的比较
4-Thiothymidine: Lacks the benzoate ester groups, making it less lipophilic.
5-Fluorouracil: Another thymidine analog used in cancer treatment, but with a fluorine substitution.
Azidothymidine (AZT): An antiviral thymidine analog used in HIV treatment.
Uniqueness: 4-Thiothymidine 3’,5’-dibenzoate is unique due to its dual modifications: the sulfur substitution and the esterification with benzoic acid. These modifications confer distinct chemical properties, such as increased lipophilicity and altered reactivity, which can enhance its biological activity and potential therapeutic applications.
属性
CAS 编号 |
93841-35-1 |
|---|---|
分子式 |
C24H22N2O6S |
分子量 |
466.5 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-3-benzoyloxy-5-(5-methyl-2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H22N2O6S/c1-15-13-26(24(29)25-21(15)33)20-12-18(32-23(28)17-10-6-3-7-11-17)19(31-20)14-30-22(27)16-8-4-2-5-9-16/h2-11,13,18-20H,12,14H2,1H3,(H,25,29,33)/t18-,19+,20+/m0/s1 |
InChI 键 |
DTXPUJHMWWHYNV-XUVXKRRUSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
规范 SMILES |
CC1=CN(C(=O)NC1=S)C2CC(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)
![2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one](/img/structure/B12921753.png)
![9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one](/img/structure/B12921757.png)
![(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one](/img/structure/B12921765.png)
![7-Methyl-3-phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12921774.png)

![1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine](/img/structure/B12921779.png)
![3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12921791.png)

![3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one](/img/structure/B12921806.png)

![2-Chloro-3-methyl-4-((1R,3s,5S)-3,6,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12921817.png)
![N-[2-(1,3-Benzoxazol-2-yl)ethyl][1,1'-biphenyl]-4-sulfonamide](/img/structure/B12921825.png)

